2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid
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Overview
Description
2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a 4-chloroanilino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid typically involves the reaction of 4-chloroaniline with ethyl 2-oxoacetate to form an intermediate, which is then reacted with pyridine-3-carboxylic acid under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid is unique due to the presence of the 4-chloroanilino group, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acids. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
CAS No. |
917614-39-2 |
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Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
2-[2-(4-chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11ClN2O3/c15-9-3-5-10(6-4-9)17-13(18)8-12-11(14(19)20)2-1-7-16-12/h1-7H,8H2,(H,17,18)(H,19,20) |
InChI Key |
OUOUZQJISBHHAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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